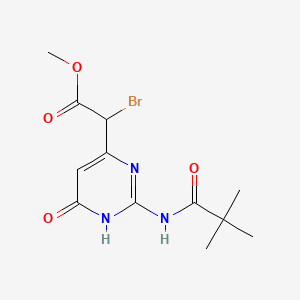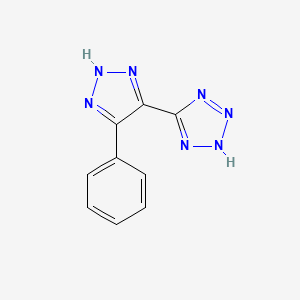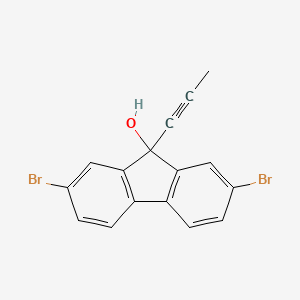
2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL is an organic compound that belongs to the class of fluorenols
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with fluorene, bromination at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkyne Addition: Introduction of the prop-1-YN-1-YL group through a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts.
Hydroxylation: Finally, hydroxylation at the 9 position can be achieved using various oxidizing agents.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group at the 9 position can undergo oxidation to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of hydrogenated fluorenol derivatives.
Substitution: Formation of various substituted fluorenol derivatives.
科学的研究の応用
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Acts as a photosensitizer in photochemical reactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL depends on its application:
In Organic Electronics: It functions by facilitating charge transport and light emission.
In Photochemistry: It absorbs light and undergoes photochemical reactions to generate reactive intermediates.
In Medicinal Chemistry: It interacts with biological targets, potentially inhibiting or activating specific pathways.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9H-fluoren-9-OL: Lacks the prop-1-YN-1-YL group.
9-(prop-1-YN-1-YL)-9H-fluoren-9-OL: Lacks the bromine atoms.
2,7-Dibromo-9H-fluoren-9-one: Contains a ketone group instead of a hydroxyl group.
特性
CAS番号 |
88260-45-1 |
|---|---|
分子式 |
C16H10Br2O |
分子量 |
378.06 g/mol |
IUPAC名 |
2,7-dibromo-9-prop-1-ynylfluoren-9-ol |
InChI |
InChI=1S/C16H10Br2O/c1-2-7-16(19)14-8-10(17)3-5-12(14)13-6-4-11(18)9-15(13)16/h3-6,8-9,19H,1H3 |
InChIキー |
PTNIMMJVCXLHHY-UHFFFAOYSA-N |
正規SMILES |
CC#CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
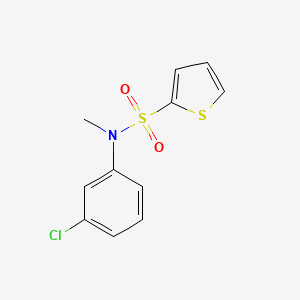
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
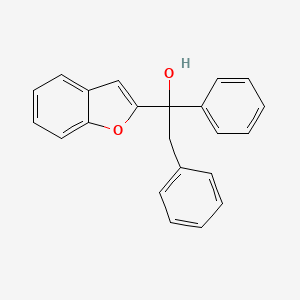
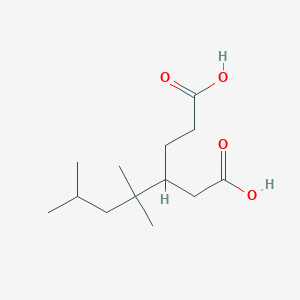

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
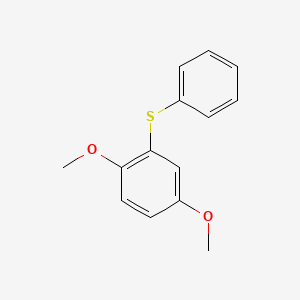
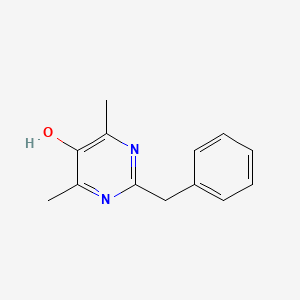
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
